molecular formula C11H15BrClNO2 B13933129 N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine

Cat. No.: B13933129
M. Wt: 308.60 g/mol
InChI Key: KWRHWJSMVOOIPU-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, attached to an ethanamine moiety with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine typically involves multi-step organic reactions One common approach is to start with the halogenation of benzyl derivatives to introduce bromine and chlorine atoms at specific positions on the benzene ringThe methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzyl halides can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy groups may also play a role in modulating its chemical reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-2,2-dimethoxyethanamine

InChI

InChI=1S/C11H15BrClNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3

InChI Key

KWRHWJSMVOOIPU-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC(=C(C=C1)Cl)Br)OC

Origin of Product

United States

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